

# Application Notes and Protocols for 4-(aminomethyl)-N,N-dimethyloxan-4-amine

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## Compound of Interest

**Compound Name:** 4-(aminomethyl)-N,N-dimethyloxan-4-amine

**Cat. No.:** B060458

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## Introduction

**4-(aminomethyl)-N,N-dimethyloxan-4-amine** is a saturated heterocyclic compound containing a tertiary amine and a primary amine, making it a valuable building block for the synthesis of more complex molecules in medicinal chemistry and drug discovery.<sup>[1]</sup> Its structural features, including the oxane ring and the geminal diamine-like substitution pattern, offer unique conformational properties that can be exploited in the design of novel therapeutic agents. These application notes provide detailed protocols for the use of **4-(aminomethyl)-N,N-dimethyloxan-4-amine** as a scaffold in common synthetic transformations, namely amide bond formation and reductive amination, to generate diverse libraries of compounds for biological screening.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-(aminomethyl)-N,N-dimethyloxan-4-amine** is presented in the table below.

| Property          | Value   | Reference           |
|-------------------|---|---------------------|
| Molecular Formula | C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O   | <a href="#">[1]</a> |
| Molecular Weight  | 158.24 g/mol  |                     |
| CAS Number        | 176445-80-0   |                     |
| IUPAC Name        | 4-(aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine                                     |                     |
| Appearance        | Predicted: Liquid or low-melting solid  |                     |
| Boiling Point     | Predicted: ~200-250 °C at 760 mmHg  |                     |
| Solubility        | Soluble in common organic solvents (e.g., DCM, DMF, alcohols) and aqueous acidic solutions. |                     |

## Experimental Protocols

The following protocols describe standard procedures for the derivatization of the primary amine group of **4-(aminomethyl)-N,N-dimethyloxan-4-amine**.

### Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol details the formation of an amide bond between the primary amine of **4-(aminomethyl)-N,N-dimethyloxan-4-amine** and a carboxylic acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBr) as coupling agents.

Materials:

- **4-(aminomethyl)-N,N-dimethyloxan-4-amine**
- Carboxylic acid of interest (R-COOH)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

**Procedure:**

- To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DMF, add HOBr (1.2 equivalents) and EDC (1.2 equivalents).
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Add **4-(aminomethyl)-N,N-dimethyloxan-4-amine** (1.0 equivalent) to the reaction mixture, followed by the addition of DIPEA (2.0 equivalents).
- Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  (2x) and brine (1x).
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Hypothetical Quantitative Data for Amide Coupling:

| Carboxylic Acid (R-COOH) | Product  | Yield (%) | Purity (%) |
|--------------------------|--|-----------|------------|
| Benzoic Acid             | N-((4-(dimethylamino)oxan-4-yl)methyl)benzamide          | 85        | >98        |
| Acetic Acid              | N-((4-(dimethylamino)oxan-4-yl)methyl)acetamide          | 92        | >99        |
| Phenylacetic Acid        | N-((4-(dimethylamino)oxan-4-yl)methyl)-2-phenylacetamide | 88        | >97        |

## Protocol 2: Reductive Amination

This protocol describes the formation of a secondary amine by reacting the primary amine of **4-(aminomethyl)-N,N-dimethyloxan-4-amine** with an aldehyde or ketone, followed by reduction with sodium triacetoxyborohydride.

Materials:

- 4-(aminomethyl)-N,N-dimethyloxan-4-amine**
- Aldehyde or ketone of interest (R-CHO or R-CO-R')
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (catalytic amount)

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- To a solution of **4-(aminomethyl)-N,N-dimethyloxan-4-amine** (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of saturated aqueous  $\text{NaHCO}_3$  solution.
- Separate the layers and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Hypothetical Quantitative Data for Reductive Amination:

| Aldehyde/Ketone | Product  | Yield (%) | Purity (%) |
|-----------------|--|-----------|------------|
| Benzaldehyde    | N-benzyl-1-(4-(dimethylamino)oxan-4-yl)methanamine     | 78        | >98        |
| Acetone         | N-isopropyl-1-(4-(dimethylamino)oxan-4-yl)methanamine  | 85        | >99        |
| Cyclohexanone   | N-cyclohexyl-1-(4-(dimethylamino)oxan-4-yl)methanamine | 75        | >96        |

## Visualizations



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Caption: Workflow for Amide Coupling Reaction.



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Caption: Workflow for Reductive Amination Reaction.

## Safety Precautions

Standard laboratory safety precautions should be followed when handling **4-(aminomethyl)-N,N-dimethyloxan-4-amine** and the reagents mentioned in these protocols. This includes

wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) of each chemical.

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## References

- 1. 4-(aminomethyl)-N,N-dimethyloxan-4-amine | C8H18N2O | CID 10820849 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-(aminomethyl)-N,N-dimethyloxan-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060458#experimental-protocol-for-using-4-aminomethyl-n-n-dimethyloxan-4-amine]

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